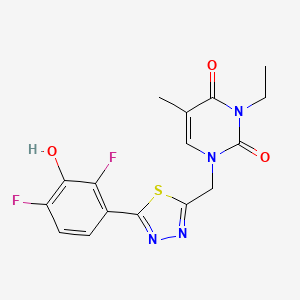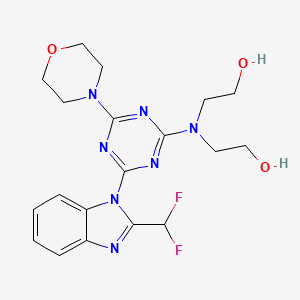
PI3K-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-31 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound specifically targets the PI3Kα isoform, which is frequently mutated in various cancers, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-31 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-31 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
PI3K-IN-31 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of PI3Kα in cancer and to develop targeted therapies for cancers with PI3Kα mutations.
Cell Biology: It is used to investigate cellular processes such as growth, proliferation, and survival.
Drug Development: This compound serves as a lead compound in the development of new PI3K inhibitors with improved efficacy and reduced toxicity.
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating diseases like Alzheimer’s.
Mechanism of Action
PI3K-IN-31 exerts its effects by inhibiting the activity of PI3Kα. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα inhibitor used in cancer treatment.
Idelalisib: Inhibits PI3Kδ and is used in the treatment of hematological malignancies.
Copanlisib: Inhibits both PI3Kα and PI3Kδ and is used in cancer therapy.
Uniqueness
PI3K-IN-31 is unique due to its high selectivity for PI3Kα, making it particularly effective in targeting cancers with PI3Kα mutations. Its specificity reduces off-target effects and associated toxicities, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H23F2N7O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2 |
InChI Key |
DUFOKEKRNQSOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


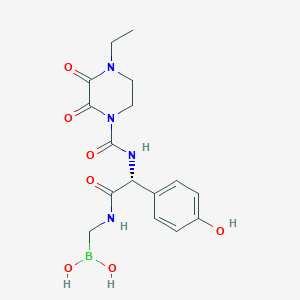
![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)


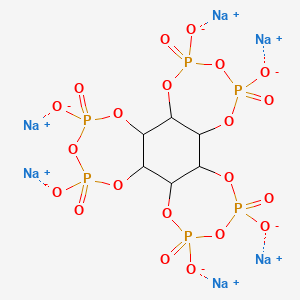
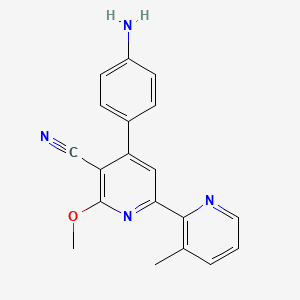

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
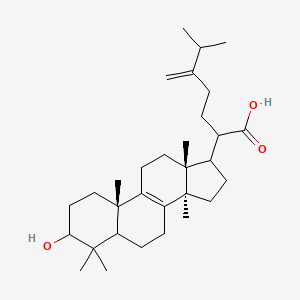
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)


